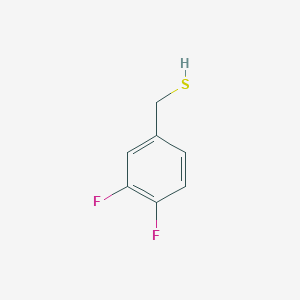

(3,4-Difluorophenyl)methanethiol

Description

(3,4-Difluorophenyl)methanethiol (CAS: 666752-97-2, GEO-01068) is an organosulfur compound featuring a benzene ring substituted with fluorine atoms at the 3- and 4-positions, coupled with a methanethiol (-CH2SH) functional group. It is commercially available as a research chemical and serves as a precursor in the synthesis of bioactive molecules, such as melanin-concentrating hormone receptor 1 (MCHR1) antagonists .

Properties

IUPAC Name |

(3,4-difluorophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2S/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVFMBMIMRXHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CS)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375768 | |

| Record name | (3,4-difluorophenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666752-97-2 | |

| Record name | (3,4-difluorophenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (3,4-Difluorophenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 3,4-difluorobenzyl chloride with sodium hydrosulfide (NaHS) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: The compound can be reduced to form the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives. Reagents such as sodium methoxide (NaOCH3) can be employed.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Sodium methoxide (NaOCH3)

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, sulfides

Substitution: Substituted derivatives

Scientific Research Applications

(3,4-Difluorophenyl)methanethiol has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds are known to be effective.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which (3,4-Difluorophenyl)methanethiol exerts its effects is largely dependent on its interactions with molecular targets such as enzymes and receptors. The presence of the methanethiol group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Identification

The positional isomerism of fluorine atoms on the phenyl ring distinguishes (3,4-Difluorophenyl)methanethiol from its analogues. Key structural isomers include:

| Compound Name | CAS Number | GEO Code | Fluorine Substitution Pattern |

|---|---|---|---|

| This compound | 666752-97-2 | GEO-01068 | 3- and 4-positions |

| (2,5-Difluorophenyl)methanethiol | Not Available | GEO-01067 | 2- and 5-positions |

| (2,4-Difluorophenyl)methanethiol | 170924-51-3 | GEO-01066 | 2- and 4-positions |

Source: Georganics.sk (2021) .

The substitution pattern alters the electron density distribution of the aromatic ring, which impacts the compound’s electronic environment and interactions. For example, the 3,4-difluoro configuration creates a para-dominant electron-withdrawing effect, while the 2,4- and 2,5-isomers exhibit mixed ortho/para or meta/para electronic influences.

Physicochemical Properties

Acidity of the Thiol Group: The electron-withdrawing fluorine substituents increase the acidity of the -SH group compared to non-fluorinated analogues. The 3,4-difluoro isomer likely has a lower pKa than the 2,4- or 2,5-isomers due to stronger electron withdrawal from the para position relative to the thiol group.

Reactivity: The 3,4-difluoro derivative may exhibit enhanced nucleophilicity in substitution reactions compared to its isomers, as the fluorine positions modulate resonance stabilization of intermediates.

Key Considerations and Limitations

Further studies are required to quantify structure-property relationships.

Biological Activity

(3,4-Difluorophenyl)methanethiol is an organosulfur compound that has garnered attention in various fields of research due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₇H₆F₂S, characterized by a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, linked to a thiol (-SH) group. The unique positioning of the fluorine atoms significantly influences its chemical reactivity and biological activity compared to other similar compounds.

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C₇H₆F₂S | Enhanced stability and reactivity due to fluorine positioning |

| Methanethiol | CH₃SH | Simpler structure; more reactive thiol |

| (2,4-Difluorophenyl)methanethiol | C₇H₆F₂S | Different fluorine positioning affects reactivity |

The biological activity of this compound is largely attributed to its interactions with molecular targets such as enzymes and receptors. The methanethiol group allows for the formation of covalent bonds with nucleophilic sites on proteins, potentially altering their function. The presence of fluorine atoms enhances the compound's binding affinity and metabolic stability, making it a valuable candidate for drug development.

Interaction with Biological Targets

Research indicates that this compound may interact with various receptors and enzymes involved in critical biological processes. For instance:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in inflammatory pathways.

- Receptor Modulation : Studies suggest that it may act as a modulator for P2X3 receptors, which are implicated in pain sensation.

Applications in Medicinal Chemistry

This compound is being explored for its therapeutic potential in treating various conditions, particularly those associated with inflammation and pain. Its applications include:

- Pharmaceutical Development : As a building block in the synthesis of more complex molecules aimed at treating diseases where sulfur-containing compounds are effective.

- Cancer Research : Investigations into its effects on cancer cell lines have indicated potential anticancer properties.

Case Studies

-

P2X3 Receptor Antagonism :

A study evaluated the antagonistic activity of various compounds on P2X3 receptors. Among the tested compounds, this compound showed significant inhibition at concentrations that suggest it could be developed further as a therapeutic agent for pain management . -

Anti-inflammatory Effects :

In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophage cell lines. This suggests its potential utility in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.